Bethanidine sulfate

Description

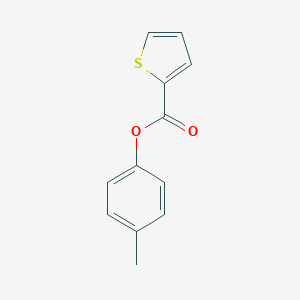

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-benzyl-2,3-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIJUXVIZLYQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048748 | |

| Record name | Bethanidine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-85-2 | |

| Record name | Bethanidine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETHANIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Properties of Bethanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanidine (B1219629) sulfate (B86663) is a guanidinium (B1211019) compound and a peripherally acting antiadrenergic agent with historical use as an antihypertensive and antiarrhythmic agent. This technical guide provides a comprehensive overview of the pharmacological properties of bethanidine sulfate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed methodologies for key experiments are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a sympatholytic drug that acts as an adrenergic neuron blocking agent.[1] Chemically, it is the sulfate salt of 1-benzyl-2,3-dimethylguanidine. Historically, it has been utilized for the management of hypertension and in the treatment of life-threatening ventricular tachyarrhythmias.[1][2] Its mechanism of action, while not entirely elucidated, is known to involve the inhibition of norepinephrine (B1679862) release from sympathetic nerve endings.[2] This guide will delve into the core pharmacological aspects of this compound, presenting key data and experimental contexts relevant to researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the blockade of adrenergic transmission.[1] This is achieved by inhibiting the release of norepinephrine from postganglionic sympathetic neurons.[2] While the precise molecular interactions are not fully understood, it is established that bethanidine is taken up into the sympathetic nerve terminal by the norepinephrine transporter (NET). Once inside the neuron, it is concentrated in the transmitter vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores.

Some evidence also suggests that bethanidine acts as an alpha-2A adrenergic agonist.[1] Alpha-2 adrenergic receptors are typically Gi-protein coupled receptors.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This presynaptic activation of alpha-2 receptors can further inhibit norepinephrine release, contributing to the overall sympatholytic effect.

Signaling Pathway of Alpha-2 Adrenergic Receptor Activation

The proposed signaling cascade following the activation of alpha-2 adrenergic receptors by an agonist like bethanidine is depicted below.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in humans, revealing its absorption, distribution, metabolism, and excretion characteristics.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for this compound in humans.

| Parameter | Value | Species | Route | Reference |

| Terminal Half-life (t½) | 7 - 11 hours | Human | IV | [5] |

| Extended Terminal Elimination Phase | 70 - 90 hours | Human | IV | [3] |

| Volume of Distribution (Vd) | 1.6 - 2.8 L/kg | Human | IV | [3] |

| Urinary Excretion (IV) | 89% - 94% (in 3-4 days) | Human | IV | [5] |

| Urinary Excretion (Oral) | 48% - 74% | Human | Oral | [5] |

| Fecal Excretion (Oral) | 15% - 48% | Human | Oral | [5] |

| Peak Urinary Excretion Rate | 6 hours post-administration | Human | Oral | [5] |

Note: Cmax, Tmax, and absolute bioavailability data are not consistently reported in the reviewed literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its sympatholytic action, leading to changes in cardiovascular parameters.

Cardiovascular Effects

-

Antihypertensive Effect: Bethanidine lowers blood pressure by reducing peripheral vascular resistance.

-

Antiarrhythmic Effect: It has been shown to be effective in suppressing ventricular tachyarrhythmias, although its efficacy can be variable.

Clinical Efficacy in Hypertension

A multicenter controlled trial comparing bethanidine with guanethidine (B1672426) in patients with severe hypertension (diastolic BP 100-124 mmHg) on hydrochlorothiazide (B1673439) provided the following results:

| Treatment Group | Mean Diastolic BP Reduction | Patients Achieving Diastolic BP < 90 mmHg |

| Guanethidine + Hydrochlorothiazide | 18.4 mmHg | 68.8% |

| Bethanidine + Hydrochlorothiazide | 13.6 mmHg | 45.5% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Programmed Electrical Stimulation for Ventricular Arrhythmia Induction

This in vivo electrophysiological study is used to assess the antiarrhythmic potential of a drug.

Caption: Workflow for Programmed Electrical Stimulation.

Detailed Protocol:

-

Patient Preparation: After obtaining informed consent, multipolar electrode catheters are inserted percutaneously via the femoral vein and positioned in the right ventricular apex and outflow tract under fluoroscopic guidance.

-

Baseline Stimulation: Programmed ventricular stimulation is initiated with a drive train of eight stimuli (S1) at a fixed cycle length (e.g., 600 ms).

-

Extrastimuli Introduction: One (S2), two (S3), and then three (S4) extrastimuli are introduced after the last beat of the drive train at progressively shorter coupling intervals until ventricular refractoriness is reached.

-

Multiple Sites and Pacing Rates: The stimulation protocol is repeated at a second right ventricular site (e.g., the outflow tract) and at different drive cycle lengths (e.g., 500 ms (B15284909) and 400 ms).

-

Drug Administration: this compound is administered (e.g., orally).

-

Post-Drug Stimulation: After a specified time for drug absorption and distribution, the entire stimulation protocol is repeated.

-

Endpoint: The primary endpoint is the inducibility of sustained ventricular tachycardia or fibrillation. The results before and after drug administration are compared to determine the drug's efficacy.[6][7][8]

In Vitro Assessment of Adrenergic Neuron Blockade in Isolated Vas Deferens

This ex vivo method assesses the ability of a compound to inhibit sympathetically mediated muscle contraction.

Caption: Workflow for Isolated Vas Deferens Experiment.

Detailed Protocol:

-

Tissue Preparation: The vas deferens from a guinea pig or rat is dissected and mounted in a 10-mL glass organ bath containing warmed (37°C) and oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

-

Electrical Field Stimulation (EFS): The tissue is subjected to EFS using a stimulator (e.g., Grass S88) with parameters such as 60V, a frequency range of 2-32 Hz, a pulse width of 0.3 ms, and a duration of 20 seconds.

-

Recording of Contractions: The contractile responses are recorded using an isometric force transducer.

-

Drug Incubation: The tissue is pre-incubated with varying concentrations of this compound for a set period (e.g., 30 minutes).

-

Post-Drug Stimulation: The EFS protocol is repeated in the presence of the drug.

-

Data Analysis: The amplitude of the contractile responses before and after the addition of this compound is compared to determine the extent of adrenergic neuron blockade.[9][10][11][12][13]

Quantification of Bethanidine in Plasma by HPLC

This analytical method is used to determine the concentration of bethanidine in plasma samples for pharmacokinetic studies.

Caption: Workflow for HPLC Quantification of Bethanidine.

Detailed Protocol:

-

Sample Preparation: To 2.0 mL of plasma, an internal standard is added. A multi-step liquid-liquid extraction is then performed to isolate bethanidine and the internal standard.

-

Chromatographic Separation: The extracted sample is injected onto a "microbore" C18 reversed-phase column. An isocratic mobile phase consisting of acetate buffer and acetonitrile (9:1 by volume) with an ion-pairing reagent is used at a flow rate of 0.25 mL/min.

-

Detection: The eluent is monitored by a UV detector at a wavelength of 210 nm.

-

Quantification: The concentration of bethanidine in the plasma sample is determined by comparing the peak area ratio of bethanidine to the internal standard against a standard curve. The reported detection limit for this method is 0.02 mg/L.[5]

Conclusion

This compound is a potent adrenergic neuron blocking agent with demonstrated efficacy in hypertension and ventricular arrhythmias. Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve terminals, with a potential contribution from alpha-2 adrenergic agonism. While its clinical use has largely been superseded by newer agents with more favorable side-effect profiles, a thorough understanding of its pharmacological properties remains valuable for researchers in the fields of cardiovascular pharmacology and drug development. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for the continued study of adrenergic neuron blocking agents and related compounds.

References

- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Determination of bethanidine in plasma by liquid-chromatography with a microbore reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6‐Nitrodopamine potentiates catecholamine‐induced contractions of human isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sympathetic denervation of the smooth muscle of the vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha1-adrenergic blockers selectively antagonize the contractions induced by 6-nitrodopamine in the human vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Responses of the isolated sympathetic nerve-ductus deferens preparation of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bethanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanidine (B1219629) sulfate (B86663), a potent adrenergic neuron blocking agent, has been a subject of interest in cardiovascular research due to its antihypertensive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of bethanidine sulfate. Detailed experimental protocols, based on established guanidine (B92328) synthesis methodologies, are presented to facilitate its preparation in a laboratory setting. Furthermore, this document elucidates the mechanism of action of bethanidine, offering insights into its pharmacological effects. Data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams to aid in understanding the complex relationships.

Chemical Structure and Properties

Bethanidine is chemically described as N-benzyl-N',N''-dimethylguanidine. In its common pharmaceutical form, it is presented as the sulfate salt. The structure consists of a benzyl (B1604629) group attached to one of the nitrogen atoms of a dimethyl-substituted guanidine core.

The chemical details of bethanidine and its sulfate salt are summarized below:

| Identifier | Bethanidine (Free Base) | This compound |

| IUPAC Name | 1-benzyl-2,3-dimethylguanidine | bis(N'-benzyl-N,N''-dimethylguanidine); sulfuric acid |

| Synonyms | N-benzyl-N',N''-dimethylguanidine, Betanidine | Betanidine sulfate, Esbatal |

| CAS Number | 55-73-2[1] | 114-85-2[1] |

| Molecular Formula | C₁₀H₁₅N₃[1] | (C₁₀H₁₅N₃)₂·H₂SO₄[1] |

| Molecular Weight | 177.25 g/mol [1] | 452.57 g/mol [1] |

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 195-197 °C (for the free base) | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Data not readily available |

Synthesis of this compound

The synthesis of bethanidine, as a substituted guanidine, can be achieved through several established methods for guanidine synthesis. A common and effective approach involves the guanylation of benzylamine (B48309) with a suitable N,N'-dimethyl-substituted guanylating agent. One such method is the reaction of benzylamine with N,N'-dimethyl-S-methylisothiourea or a similar reactive species.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process: the formation of a reactive guanylating agent followed by the reaction with benzylamine. The subsequent treatment with sulfuric acid yields the desired sulfate salt.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general procedures for the synthesis of substituted guanidines. Specific yields and reaction parameters may require optimization.

Materials:

-

N,N'-Dimethylthiourea

-

Methyl iodide

-

Benzylamine

-

Methanol

-

Diethyl ether

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (B78521)

Procedure:

-

Synthesis of S-Methyl-N,N'-dimethylisothiouronium Iodide:

-

In a round-bottom flask, dissolve N,N'-dimethylthiourea in methanol.

-

Add methyl iodide dropwise to the solution at room temperature with stirring.

-

Continue stirring for 2-4 hours. The product, S-Methyl-N,N'-dimethylisothiouronium iodide, will precipitate.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

-

-

Synthesis of Bethanidine (N-benzyl-N',N''-dimethylguanidine):

-

In a separate flask, dissolve the S-Methyl-N,N'-dimethylisothiouronium iodide in methanol.

-

Add an equimolar amount of benzylamine to the solution.

-

Reflux the mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the free base of bethanidine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude bethanidine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[1]

-

-

Formation of this compound:

-

Dissolve the purified bethanidine free base in a minimal amount of ethanol (B145695).

-

Slowly add a stoichiometric amount of a dilute solution of sulfuric acid in ethanol with stirring.

-

The this compound salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol and then diethyl ether, and dry under vacuum.

-

Quantitative Data (Literature Values):

| Parameter | Value | Reference |

| Melting Point (Bethanidine free base) | 195-197 °C | [1] |

| Yield | Not explicitly reported in available literature. |

Spectroscopic Data (Predicted):

-

¹H NMR: Signals corresponding to the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl group would be expected.

-

¹³C NMR: Resonances for the methyl carbons, the benzylic methylene carbon, the aromatic carbons, and the central guanidinyl carbon would be anticipated.

Mechanism of Action

Bethanidine exerts its antihypertensive effects primarily by acting as an adrenergic neuron blocking agent. It is taken up into the presynaptic adrenergic neuron by the norepinephrine (B1679862) transporter (NET).

Once inside the neuron, bethanidine interferes with the storage and release of norepinephrine from synaptic vesicles. This leads to a reduction in the amount of norepinephrine released into the synaptic cleft upon nerve stimulation. The decreased availability of this neurotransmitter at the postsynaptic receptors results in a reduction of sympathetic tone, leading to vasodilation and a lowering of blood pressure.[2] Some evidence also suggests that bethanidine may act as an agonist at presynaptic α2-adrenergic receptors, which would further inhibit norepinephrine release.

Conclusion

References

Bethanidine Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Guanidinium (B1211019) Antihypertensive Agent

Abstract

Bethanidine (B1219629) sulfate (B86663) is a guanidinium antihypertensive agent that primarily functions as an adrenergic neuron blocker. Its mechanism of action involves the inhibition of norepinephrine (B1679862) release from postganglionic sympathetic nerve terminals, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. Evidence also suggests a potential secondary mechanism involving agonist activity at α2a-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacology of bethanidine sulfate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It summarizes key quantitative data from clinical and preclinical studies in structured tables and outlines detailed experimental protocols for relevant assays. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

This compound is a peripherally acting antiadrenergic compound belonging to the guanidine (B92328) class of drugs.[1] Historically used for the treatment of hypertension, its actions and therapeutic uses are similar to those of guanethidine (B1672426), though it exhibits a more rapid onset and shorter duration of action.[2] While its precise mode of action has been a subject of investigation, it is primarily recognized for its ability to block adrenergic transmission.[1][3][4] This guide aims to provide a detailed technical resource for scientists and researchers, consolidating available data on this compound's pharmacological profile.

Mechanism of Action

The antihypertensive effect of this compound is primarily attributed to its action as an adrenergic neuron-blocking agent.[5] It is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it interferes with the storage and release of norepinephrine.[6] This leads to a reduction in the amount of norepinephrine available to act on postsynaptic adrenergic receptors, resulting in decreased sympathetic tone, vasodilation, and a lowering of blood pressure.

In addition to its adrenergic neuron-blocking activity, some evidence suggests that bethanidine may also act as an agonist at α2a-adrenergic receptors.[1][7] Activation of these presynaptic autoreceptors would further inhibit the release of norepinephrine, contributing to the overall antihypertensive effect.

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from clinical and preclinical studies.

Table 1: Clinical Pharmacokinetics of this compound

| Parameter | Value | Reference |

| Route of Administration | Oral, Intravenous | [8] |

| Absorption | Rapidly absorbed from the gastrointestinal tract | [1] |

| Terminal Half-life | 7 to 11 hours | [8] |

| Excretion (Intravenous) | 89% to 94% in urine within 3 to 4 days | [8] |

| Excretion (Oral) | 48% to 61% in urine; 15% to 48% in feces | [8] |

| Metabolism | Excreted as intact bethanidine | [8] |

Table 2: Clinical Efficacy of this compound in Hypertension

| Study | Patient Population | Treatment | Mean Daily Dose | Mean Reduction in Standing Diastolic BP | Reference |

| Unnamed Study | 11 hypertensive patients | Bethanidine + Benzthiazide | 79 mg (range 30-150 mg) | 21 mm Hg (from 112 to 91 mm Hg) | [9] |

| Veterans Administration Cooperative Study | 108 patients with severe hypertension | Bethanidine + Hydrochlorothiazide | Not specified | 13.6 mm Hg | [10] |

| Veterans Administration Cooperative Study | 108 patients with severe hypertension | Guanethidine + Hydrochlorothiazide | Not specified | 18.4 mm Hg | [10] |

Table 3: Hemodynamic Effects of this compound (0.50 mg/kg oral dose)

| Parameter | Before Bethanidine | After Bethanidine | P-value | Reference |

| Upright Tilt Mean Arterial Pressure (mm Hg) | +14 | -19 | < 0.001 | [4] |

| Upright Tilt Cardiac Output (% change) | -13% | -22% | < 0.025 | [4] |

| Upright Tilt Total Peripheral Resistance (% change) | +19% | +6% | < 0.01 | [4] |

| Valsalva Maneuver Overshoot (supine, %) | 42% | 10% | < 0.001 | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the methodologies for key experiments relevant to the study of this compound.

In Vitro Adrenergic Neuron Blockade Assay

Objective: To determine the effect of this compound on the electrically stimulated release of norepinephrine from isolated vas deferens.

Methodology:

-

Tissue Preparation: Male rabbits are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.

-

Experimental Setup: The tissues are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The tissues are attached to isometric force transducers to record contractions.

-

Stimulation: Tissues are subjected to transmural electrical field stimulation to elicit nerve-mediated contractions.

-

Drug Application: After a stabilization period, this compound is added to the organ baths at various concentrations.

-

Data Acquisition: The magnitude of the contractile response to electrical stimulation is measured before and after the addition of this compound. A reduction in the contractile response indicates adrenergic neuron blockade.

-

Control: A time-matched control experiment without the addition of this compound is run in parallel to account for any time-dependent changes in tissue responsiveness.

In Vitro Norepinephrine Uptake Assay

Objective: To assess the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into adrenergic neurons.

Methodology:

-

Tissue Preparation: Rabbit vas deferens is minced and homogenized in a suitable buffer.

-

Incubation: Aliquots of the tissue homogenate are incubated with a fixed concentration of [3H]-norepinephrine in the presence and absence of varying concentrations of this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the tissue-bound radioactivity from the free radiolabeled norepinephrine.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50) is calculated.

Clinical Hemodynamic Study

Objective: To evaluate the systemic hemodynamic effects of orally administered this compound in patients with essential hypertension.

Methodology:

-

Patient Selection: Patients with moderately severe essential hypertension are recruited for the study. All antihypertensive medications are discontinued (B1498344) for a specified period before the study.

-

Catheterization: Under local anesthesia, catheters are inserted into a brachial artery for direct blood pressure monitoring and into an antecubital vein for drug administration and blood sampling.

-

Baseline Measurements: Baseline hemodynamic parameters, including heart rate, arterial blood pressure, cardiac output (e.g., using the indicator-dilution technique), and total peripheral resistance, are recorded in both supine and upright (tilt) positions. The response to the Valsalva maneuver is also assessed.

-

Drug Administration: A single oral dose of this compound is administered.

-

Post-Dose Monitoring: Hemodynamic parameters are monitored continuously or at frequent intervals for several hours after drug administration.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed to determine the effects of this compound.

Experimental Workflow Diagram

Conclusion

This compound is a potent antihypertensive agent that primarily acts by blocking the release of norepinephrine from sympathetic nerve endings. Its potential dual mechanism, also involving α2a-adrenergic agonism, provides a comprehensive approach to reducing sympathetic outflow. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the pharmacology of guanidinium antihypertensive agents. Further research to elucidate the precise binding affinities and inhibitory concentrations of bethanidine at its molecular targets would provide a more complete understanding of its pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The biphasic action of bethanidine in the human eye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical experience with bethanidine in treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of bethanidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bethanidine dose, plasma levels, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Journey of Bethanidine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of bethanidine (B1219629) sulfate (B86663), a potent adrenergic neuron-blocking agent. Developed in the early 1960s as an antihypertensive drug, bethanidine sulfate offered a unique pharmacological profile, distinct from its predecessors. This document delves into the intricate details of its mechanism of action, preclinical and clinical pharmacology, and the experimental methodologies that were pivotal in characterizing this compound. By presenting quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams, this guide serves as a thorough resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Context

The quest for effective treatments for hypertension in the mid-20th century led to the exploration of compounds that could modulate the sympathetic nervous system. Following the discovery of the adrenergic neuron-blocking properties of bretylium, researchers at the Wellcome Research Laboratories, including A. L. A. Boura and A. F. Green, sought to develop analogues with an improved therapeutic profile. Their work, published in 1961, introduced a series of N-benzyl-guanidine derivatives, among which N-benzyl-N',N''-dimethylguanidine, later known as bethanidine, emerged as a promising candidate.

Bethanidine was found to be a potent inhibitor of adrenergic nerve function with a more rapid onset and shorter duration of action compared to its contemporary, guanethidine.[1] This characteristic was seen as a potential advantage for better control of blood pressure with fewer cumulative effects.[1] Its development marked a significant step in the evolution of adrenergic neuron-blocking drugs, a class of agents that profoundly influenced the management of severe hypertension before the advent of more modern antihypertensives.

Synthesis of this compound

The chemical synthesis of bethanidine, chemically named 1-benzyl-2,3-dimethylguanidine, followed by its conversion to the sulfate salt, is a multi-step process. While specific, detailed industrial synthesis protocols are often proprietary, the general chemical principles can be outlined based on related syntheses of benzylguanidines.

A plausible synthetic route involves the reaction of benzylamine (B48309) with a suitable guanylating agent. For instance, benzylamine can be reacted with a protected S-methylisothiourea derivative, followed by methylation and deprotection steps to yield the final N-benzyl-N',N''-dimethylguanidine base. The base is then treated with sulfuric acid to form the more stable and water-soluble sulfate salt.

Pharmacological Profile

Mechanism of Action

This compound exerts its primary pharmacological effect as an adrenergic neuron-blocking agent .[2] Its mechanism is complex and involves several key steps at the presynaptic sympathetic nerve terminal:

-

Uptake into the Adrenergic Neuron: Bethanidine is a substrate for the norepinephrine (B1679862) transporter (NET) , also known as uptake-1.[2] This active transport mechanism concentrates bethanidine within the cytoplasm of the sympathetic neuron.

-

Inhibition of Norepinephrine Release: Once inside the neuron, bethanidine interferes with the process of stimulus-evoked norepinephrine release. It does not deplete norepinephrine stores to the same extent as reserpine (B192253) but rather prevents the release of the neurotransmitter in response to nerve impulses.[2]

-

Alpha-2 Adrenoceptor Agonism: Evidence suggests that bethanidine also possesses activity as an alpha-2a adrenergic receptor agonist .[3][4] Activation of these presynaptic autoreceptors provides a negative feedback mechanism, further inhibiting norepinephrine release.

The net effect of these actions is a profound reduction in sympathetic tone on peripheral blood vessels, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for bethanidine's action at the sympathetic neuroeffector junction.

References

An In-depth Technical Guide to the Molecular Targets of Bethanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bethanidine (B1219629) sulfate (B86663) is a peripherally acting antiadrenergic agent historically used in the management of hypertension.[1][2] It belongs to the class of adrenergic neurone blocking drugs, which act by preventing the release of norepinephrine (B1679862) from sympathetic nerve terminals.[2] This action leads to a reduction in sympathetic tone and a subsequent decrease in blood pressure. While its clinical use has diminished, the study of bethanidine's molecular interactions remains valuable for understanding adrenergic pharmacology and for the development of new therapeutic agents.

Primary Molecular Targets

The primary mechanism of action of bethanidine sulfate involves its interaction with components of the adrenergic nerve terminal, leading to the inhibition of norepinephrine release.[2]

Norepinephrine Transporter (NET/SLC6A2)

Bethanidine is understood to be a substrate for the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] By being a substrate, bethanidine is actively transported into the adrenergic neuron, where it can then exert its downstream effects. This uptake mechanism is crucial for its activity, as inhibitors of NET can prevent or reverse the effects of guanethidine (B1672426), a related drug.[4]

Adrenergic Neurons (Inhibition of Norepinephrine Release)

Once inside the adrenergic neuron, bethanidine interferes with the storage and release of norepinephrine. While the precise molecular interactions within the neuron are not fully detailed in the available literature, it is established that bethanidine inhibits the release of norepinephrine upon nerve stimulation.[5][6] This is the ultimate downstream effect that leads to its sympatholytic action.

Secondary and Off-Target Effects

In addition to its primary mechanism as an adrenergic neurone blocker, bethanidine has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile and potential side effects.

Alpha-2A Adrenergic Receptor

Several sources indicate that bethanidine acts as an agonist at alpha-2A adrenergic receptors.[2][7][8] These receptors are typically located presynaptically on adrenergic neurons and their activation leads to an inhibition of norepinephrine release. This action would complement its primary mechanism of adrenergic neurone blockade.

Beta-1 Adrenergic Receptor

Bethanidine has been described as an antagonist of the beta-1 adrenergic receptor.[7] These receptors are predominantly found in the heart, and their blockade would lead to a decrease in heart rate and contractility, contributing to its antihypertensive effect.

Potassium Channels

Research has shown that this compound can modulate potassium currents in vascular smooth muscle cells. Specifically, it has been observed to increase the delayed rectifier K+ current, which can lead to hyperpolarization and relaxation of the vascular smooth muscle.[9] This suggests a direct vasodilatory effect that is independent of its actions on adrenergic neurons. The specific potassium channel subtype involved has not been definitively identified but this action points towards a potential interaction with voltage-gated potassium channels.

Quantitative Data on Molecular Targets

A thorough review of the existing scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ, Kₔ, or IC₅₀ values) for this compound with its identified molecular targets. The following table summarizes the qualitative interactions.

| Target | Action | Organism | Data Availability |

| Norepinephrine Transporter (NET) | Substrate | Humans | Qualitative Description |

| Adrenergic Neuron | Inhibitor of Norepinephrine Release | Various | Qualitative Description |

| Alpha-2 Adrenergic Receptors | Agonist | Humans | Qualitative Description |

| Beta-1 Adrenergic Receptor | Antagonist | Humans | Qualitative Description |

| Delayed Rectifier K+ Current | Activator | Rabbit | Qualitative Description |

Table 1: Summary of this compound's Molecular Targets (Qualitative Data)

Experimental Protocols for Target Characterization

To determine the quantitative binding affinities and functional activities of this compound at its molecular targets, a variety of in vitro assays can be employed. The following are generalized protocols that can be adapted for this purpose.

Radioligand Binding Assay for Adrenergic Receptors (Alpha-2A and Beta-1)

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.[1][10][11][12][13][14][15][16][17][18][19]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the alpha-2A and beta-1 adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human alpha-2A or beta-1 adrenergic receptor).

-

A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]Rauwolscine for alpha-2A or [³H]Dihydroalprenolol for beta-1).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration close to its Kₔ, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Norepinephrine Transporter (NET) Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a substrate by the norepinephrine transporter.[4][20][21]

Objective: To determine the IC₅₀ value of this compound for the inhibition of norepinephrine uptake via NET.

Materials:

-

Cells expressing the norepinephrine transporter (e.g., HEK293-NET cells).

-

[³H]Norepinephrine.

-

This compound.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Lysis buffer.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Plate the NET-expressing cells in a 24- or 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add [³H]Norepinephrine to each well to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation period (e.g., 10-15 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity to quantify the amount of [³H]Norepinephrine taken up by the cells.

-

Data Analysis: Plot the percentage of inhibition of [³H]Norepinephrine uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Electrophysiological Analysis of Potassium Channel Activity

The patch-clamp technique is used to measure the effect of a compound on ion channel currents in single cells.[9][22][23][24]

Objective: To characterize the effect of this compound on voltage-gated potassium channels.

Materials:

-

Isolated vascular smooth muscle cells.

-

Patch-clamp rig with amplifier, data acquisition system, and microscope.

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

This compound.

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells from a suitable tissue source (e.g., rabbit aorta).

-

Pipette Preparation: Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Current Recording: Apply a series of voltage steps (a voltage protocol) to the cell and record the resulting potassium currents in the absence of the drug (baseline).

-

Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Post-Drug Recording: Repeat the voltage protocol and record the potassium currents in the presence of the drug.

-

Data Analysis: Analyze the changes in the current amplitude, kinetics (activation and inactivation), and voltage-dependence of the potassium channels induced by this compound.

Visualizations

Signaling Pathways

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. E2G [e2g.stanford.edu]

- 4. Effect of neuronal uptake inhibitors on the adrenergic-neuron blockade produced by guanethidine in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE ADRENERGIC-NEURONE BLOCKING ACTION OF SOME COUMARAN COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Bethanidine increases one type of potassium current and relaxes aortic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biophysics-reports.org [biophysics-reports.org]

- 12. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A quantitative analysis of beta-adrenergic receptor interactions: resolution of high and low affinity states of the receptor by computer modeling of ligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for the β-adrenergic receptor subtype selectivity of the representative agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 20. Norepinephrine Transporter as a Target for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical assessment of norepinephrine transporter blockade through biochemical and pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Beta-adrenergic modulation of cardiac ion channels. Differential temperature sensitivity of potassium and calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of N-benzyl-N',N''-dimethylguanidine (Bethanidine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-N',N''-dimethylguanidine, more commonly known as Bethanidine (B1219629), is a peripherally acting antiadrenergic agent historically used in the management of hypertension.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of Bethanidine, focusing on its mechanism of action, available quantitative data, and the experimental protocols relevant to its study. The primary mode of action of Bethanidine is the blockade of adrenergic neurons, which inhibits the release of noradrenaline from sympathetic nerve endings.[3][4] Additionally, it is classified as an alpha-2A adrenergic agonist.[1][2] This document synthesizes the available scientific literature to present a detailed resource for researchers and professionals in drug development.

Introduction

Bethanidine is a guanidinium (B1211019) compound that effectively lowers blood pressure by interfering with sympathetic nervous system function.[1][2] Its principal therapeutic application has been in the treatment of hypertension.[1][2][5] Understanding the intricate details of its interaction with adrenergic signaling pathways is crucial for appreciating its therapeutic effects and potential side effects. This guide will delve into the molecular mechanisms, summarize the quantitative pharmacological data, and outline the experimental methodologies used to characterize the pharmacodynamic profile of Bethanidine.

Mechanism of Action

The antihypertensive effect of Bethanidine is primarily attributed to its ability to block adrenergic transmission.[1][2] This is achieved through the inhibition of noradrenaline release from postganglionic sympathetic neurons.[3][4] The proposed mechanism involves the uptake of Bethanidine into the adrenergic nerve terminal via the norepinephrine (B1679862) transporter (NET), where it interferes with the storage and release of noradrenaline.

Furthermore, Bethanidine is recognized as an agonist at alpha-2A adrenergic receptors.[1][2] Activation of these presynaptic autoreceptors provides a negative feedback mechanism, further inhibiting the release of noradrenaline. Another contributing factor to its blood pressure-lowering effect is the suppression of renin secretion.[1][2]

Signaling Pathway of Adrenergic Neuron Blockade

The following diagram illustrates the proposed mechanism of action of Bethanidine at the sympathetic nerve terminal.

Quantitative Pharmacodynamic Data

A comprehensive review of the available literature reveals a notable scarcity of specific quantitative pharmacodynamic data for Bethanidine, such as receptor binding affinities and in vitro functional potencies. The following tables summarize the available information and highlight areas where data is currently unavailable.

Table 1: Adrenergic Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Species | Reference |

| α2A-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available | |

| α1-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available | |

| β1-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available | |

| β2-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Functional Assays

| Assay Type | Cell Line/Tissue | Parameter | EC50 (nM) | Species | Reference |

| cAMP Inhibition (α2A Agonism) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Noradrenaline Release Inhibition | Data Not Available | Data Not Available | IC50 Data Not Available | Data Not Available |

Table 3: In Vivo Antihypertensive Efficacy

| Animal Model | Route of Administration | Parameter | ED50 (mg/kg) | Effect | Reference |

| Hypertensive Patients | Oral | Mean Daily Dose | 79 mg (range 30-150 mg) | Reduction of mean standing diastolic pressure from 112 to 91 mm Hg | [5] |

| Moderately Severe Hypertensive Patients | Oral | Dose | 0.50 mg/kg | Significant reduction in blood pressure | [3] |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a general method for determining the binding affinity of a compound to adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-clonidine for α2A receptors).

-

Unlabeled Bethanidine.

-

Incubation buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and cocktail.

Procedure:

-

Prepare serial dilutions of Bethanidine.

-

In assay tubes, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a concentration of Bethanidine.

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Bethanidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Noradrenaline Release Assay

This protocol outlines a general method for measuring the effect of a compound on noradrenaline release from sympathetic nerves.

Materials:

-

Isolated sympathetically innervated tissue (e.g., rat vas deferens, mesenteric artery).

-

[3H]-noradrenaline.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Electrical field stimulation apparatus.

-

Superfusion system.

-

Liquid scintillation counter and cocktail.

Procedure:

-

Mount the isolated tissue in an organ bath with a superfusion system.

-

Incubate the tissue with [3H]-noradrenaline to load the sympathetic nerve terminals.

-

Wash the tissue with fresh physiological salt solution to remove unbound radioactivity.

-

Collect baseline superfusate samples.

-

Apply electrical field stimulation to elicit noradrenaline release and collect the superfusate.

-

Introduce varying concentrations of Bethanidine into the superfusion medium.

-

Repeat the electrical stimulation in the presence of Bethanidine and collect the superfusate.

-

Measure the radioactivity in the collected superfusate samples using a liquid scintillation counter.

-

Express the stimulation-evoked overflow of radioactivity as a percentage of the total radioactivity in the tissue at the time of stimulation.

-

Determine the concentration-dependent inhibitory effect of Bethanidine on noradrenaline release.

In Vivo Blood Pressure Measurement in Animal Models

This protocol provides a general framework for assessing the antihypertensive effects of Bethanidine in an animal model.

Materials:

-

Hypertensive animal model (e.g., Spontaneously Hypertensive Rats, SHR).

-

Blood pressure monitoring system (telemetry or arterial catheter with transducer).

-

Bethanidine solution for administration.

-

Animal restraining device (if not using telemetry).

Procedure:

-

Surgically implant a telemetric blood pressure transducer or an arterial catheter in the carotid or femoral artery of the anesthetized animal.

-

Allow the animal to recover fully from surgery.

-

Record baseline blood pressure and heart rate for a stable period.

-

Administer a single dose of Bethanidine or vehicle control.

-

Continuously record blood pressure and heart rate for several hours post-administration.

-

Repeat the procedure with different doses of Bethanidine in a crossover or parallel group design.

-

Calculate the change in mean arterial pressure from baseline for each dose.

-

Construct a dose-response curve by plotting the change in blood pressure against the logarithm of the dose to determine the ED50.

Conclusion

N-benzyl-N',N''-dimethylguanidine (Bethanidine) is a potent antiadrenergic agent that lowers blood pressure primarily by inhibiting the release of noradrenaline from sympathetic nerve terminals. Its additional activity as an alpha-2A adrenergic agonist contributes to this sympatholytic effect. While its clinical use has largely been superseded by newer antihypertensive agents with more favorable side effect profiles, the study of its pharmacodynamics provides valuable insights into the mechanisms of adrenergic neurotransmission. This technical guide has summarized the current understanding of Bethanidine's pharmacodynamics, highlighting the significant lack of publicly available quantitative data on its receptor binding and in vitro functional potency. Further research to elucidate these specific parameters would provide a more complete pharmacological profile of this compound. The provided experimental frameworks offer a starting point for such investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Systemic hemodynamic effects of bethanidine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brainkart.com [brainkart.com]

- 5. Bethanidine dose, plasma levels, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Adrenergic Neuron Blocking Properties of Bethanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanidine (B1219629) sulfate (B86663) is a potent adrenergic neuron-blocking agent that has been investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its properties. By inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, bethanidine effectively reduces sympathetic tone, leading to a decrease in blood pressure. This document summarizes key data in structured tables, details experimental protocols, and provides visual representations of relevant pathways and workflows to support further research and development in this area.

Introduction

Bethanidine sulfate is a guanidinium (B1211019) compound that acts as a peripherally acting antiadrenergic agent.[1] Its primary therapeutic application has been in the management of hypertension.[1][2] Unlike adrenoceptor antagonists that block the action of norepinephrine at the postsynaptic receptor, bethanidine exerts its effect at the presynaptic adrenergic neuron, preventing the release of the neurotransmitter.[3][4] This guide delves into the core adrenergic neuron blocking properties of this compound, offering a technical resource for professionals in the field of pharmacology and drug development.

Mechanism of Action

The precise mode of action of this compound involves its active transport into the adrenergic neuron via the norepinephrine transporter (NET), also known as uptake-1.[5][6] Once inside the neuron, it is concentrated in the transmitter vesicles, where it displaces norepinephrine.[4] However, its primary mechanism is the inhibition of norepinephrine release upon nerve stimulation.[3] While it shares similarities with guanethidine (B1672426), a key distinction is that bethanidine does not cause significant depletion of norepinephrine stores in the nerve endings.[3] Some studies also suggest that bethanidine may act as an alpha-2A adrenergic agonist, which could contribute to the suppression of renin secretion and interference with the sympathetic nervous system.[1][2]

Signaling Pathway of Adrenergic Neuron Blockade by Bethanidine

Caption: Mechanism of Bethanidine's Adrenergic Neuron Blockade.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Hemodynamic Effects of Oral Bethanidine in Hypertensive Patients

| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) - Upright Tilt | Change in Cardiac Output (%) - Upright Tilt | Change in Total Peripheral Resistance (%) - Upright Tilt |

| 0.10 | No significant change | No significant change | No significant change |

| 0.25 | No significant change | No significant change | No significant change |

| 0.35 | No significant change | No significant change | No significant change |

| 0.50 | +14 to -19 (P < 0.001) | 13 to 22 (P < 0.025) | 19 to 6 (P < 0.01) |

| Data from a study on patients with moderately severe essential hypertension.[2] |

Table 2: Clinical Efficacy of Bethanidine vs. Guanethidine in Severe Hypertension

| Treatment Group | Mean Reduction in Diastolic Blood Pressure (mmHg) | Patients Achieving Diastolic BP < 90 mmHg (%) |

| Bethanidine + Hydrochlorothiazide | 13.6 | 45.5 |

| Guanethidine + Hydrochlorothiazide | 18.4 (P < 0.01 vs. Bethanidine) | 68.8 (P < 0.025 vs. Bethanidine) |

| Data from a multiclinic controlled trial in patients with initial diastolic blood pressure of 100-124 mmHg.[3] |

Table 3: Pharmacokinetic Parameters of Bethanidine in Hypertensive Patients

| Parameter | Value |

| Intravenous Administration (25 mg) | |

| Urinary Excretion (3-4 days) | 89% - 94% of dose |

| Terminal Half-life | 7 - 11 hours |

| Oral Administration (25 mg) | |

| Urinary Excretion | 48% - 61% of dose |

| Fecal Excretion | 15% - 48% of dose |

| Peak Urinary Excretion Rate | 6 hours post-administration |

| Data from a study using bethanidine-14C in three hypertensive patients.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are outlines of key experimental protocols used to study the adrenergic neuron blocking properties of this compound.

Protocol for Measuring Norepinephrine Release from Isolated Vas Deferens

This in vitro protocol is designed to assess the direct effect of bethanidine on neurotransmitter release from sympathetic nerves.

Objective: To quantify the inhibition of nerve stimulation-induced norepinephrine release by bethanidine.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

[3H]-Norepinephrine (specific activity 10-15 Ci/mmol)

-

This compound

-

Desipramine (for blocking neuronal uptake)

-

Pargyline (for inhibiting monoamine oxidase)

-

Liquid scintillation counter and scintillation fluid

-

Organ bath with platinum electrodes for electrical field stimulation

Procedure:

-

Tissue Preparation: Euthanize the rat and dissect the vasa deferentia. Clean the tissues of fat and connective tissue.

-

Radiolabeling: Incubate the vasa deferentia in Krebs-Henseleit solution containing [3H]-norepinephrine (e.g., 0.1 µM) for 30 minutes at 37°C. This allows the adrenergic neurons to take up and store the radiolabeled neurotransmitter.

-

Washout: Transfer the tissues to a series of tubes containing fresh, warmed, and gassed (95% O2, 5% CO2) Krebs-Henseleit solution to wash out excess, non-specifically bound radioactivity.

-

Superfusion: Place the tissues in an organ bath and superfuse with warmed and gassed Krebs-Henseleit solution at a constant flow rate (e.g., 1 ml/min).

-

Sample Collection: Collect the superfusate in fractions (e.g., every 5 minutes) to measure basal and stimulated tritium (B154650) outflow.

-

Electrical Stimulation: Apply electrical field stimulation (e.g., 2 Hz, 1 ms (B15284909) pulses, 12 V for 60 seconds) at specific time points to evoke norepinephrine release.[8]

-

Drug Application: After a control stimulation period, introduce this compound into the superfusion medium at the desired concentration.

-

Post-Drug Stimulation: Apply a second period of electrical stimulation in the presence of bethanidine.

-

Data Analysis: Measure the radioactivity in each collected fraction using a liquid scintillation counter. Calculate the fractional release of tritium for each stimulation period. The inhibitory effect of bethanidine is determined by comparing the fractional release before and after drug application.

Experimental Workflow for Norepinephrine Release Assay

Caption: Workflow for [3H]-Norepinephrine Release Assay.

Protocol for Langendorff Isolated Perfused Heart Preparation

This ex vivo model allows for the study of bethanidine's effects on cardiac function in the absence of systemic influences.[9][10]

Objective: To assess the direct effects of bethanidine on heart rate, contractility, and coronary flow.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Langendorff apparatus (including a perfusion reservoir, cannula, and pressure transducer)

-

Krebs-Henseleit buffer (as above), continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C

-

Heparin

-

This compound

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it with the perfusion cannula of the Langendorff apparatus.

-

Retrograde Perfusion: Initiate retrograde perfusion with the gassed, warmed Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). The perfusion fluid will flow through the coronary arteries, keeping the heart viable.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) while recording baseline parameters.

-

Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).

-

Drug Administration: Introduce this compound into the perfusion buffer at various concentrations.

-

Data Analysis: Analyze the changes in LVDP, HR, and CF in response to bethanidine administration to determine its dose-dependent effects on cardiac function.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of bethanidine on the ion channels of single cardiac myocytes.[11][12]

Objective: To investigate the effects of bethanidine on cardiac action potentials and specific ion currents.

Materials:

-

Isolated ventricular myocytes from rat or guinea pig hearts

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

Micromanipulator

-

Perfusion system

-

Extracellular (Tyrode's) solution

-

Intracellular (pipette) solution

-

This compound

Procedure:

-

Cell Isolation: Isolate single ventricular myocytes using enzymatic digestion.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Giga-seal Formation: Using the micromanipulator, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Current-clamp mode: Record action potentials to observe changes in their duration, amplitude, and upstroke velocity in the presence of bethanidine.

-

Voltage-clamp mode: Apply specific voltage protocols to isolate and record individual ion currents (e.g., sodium, calcium, potassium currents) and determine how bethanidine modulates their activity.[13]

-

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing bethanidine at the desired concentrations.

-

Data Analysis: Analyze the recorded currents and action potentials to determine the electrophysiological effects of bethanidine.

Conclusion

This compound is a potent adrenergic neuron blocking agent with a clear mechanism of action centered on the inhibition of norepinephrine release from sympathetic nerve terminals. The quantitative data presented in this guide highlight its efficacy in reducing blood pressure, although comparative studies suggest it may be less potent than guanethidine. The detailed experimental protocols provided offer a foundation for researchers to further investigate the nuanced pharmacological properties of bethanidine and related compounds. The visualizations of its mechanism and experimental workflows aim to facilitate a deeper understanding of its action and the methods used to study it. This technical guide serves as a valuable resource for scientists and drug development professionals engaged in the study of adrenergic pharmacology and the development of novel antihypertensive therapies.

References

- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Guanethidine and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Pharmacokinetics of bethanidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Langendorff heart - Wikipedia [en.wikipedia.org]

- 10. ijbcp.com [ijbcp.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Bethanidine increased Na+ and Ca2+ currents and caused a positive inotropic effect in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Sympathomimetic Effects of Bethanidine Sulfate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanidine (B1219629) sulfate (B86663), a guanidinium (B1211019) compound initially developed as an antihypertensive agent, exhibits a complex pharmacological profile characterized by initial sympathomimetic effects followed by a more sustained adrenergic neuron blockade. This guide provides a comprehensive technical overview of the sympathomimetic actions of bethanidine sulfate observed in various animal models. It delves into the quantitative cardiovascular effects, detailed experimental protocols for in vivo and in vitro studies, and the underlying signaling pathways. The information presented herein is intended to serve as a crucial resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of bethanidine and similar compounds.

Introduction

This compound is a peripherally acting antiadrenergic agent that has been studied for its cardiovascular effects.[1] While its primary therapeutic application was intended to be the management of hypertension, a notable characteristic of its pharmacological action is an initial sympathomimetic response.[2] This transient stimulatory phase is primarily attributed to the release of endogenous catecholamines, particularly norepinephrine (B1679862), from sympathetic nerve terminals.[3] Understanding these sympathomimetic effects is critical for a complete toxicological and pharmacological assessment of the drug and for the development of new therapeutic agents with refined mechanisms of action. This guide synthesizes findings from various animal studies to provide a detailed examination of these effects.

Quantitative Data on Sympathomimetic Effects

The sympathomimetic actions of this compound manifest as measurable changes in cardiovascular parameters. The following tables summarize the key quantitative data from studies in various animal models.

Table 1: Electrophysiological Effects of this compound on Isolated Canine Purkinje Fibers

| Concentration (mg/L) | Effect on Maximal Rate of Depolarization (MRD) | Change in Rate of Normal Automaticity (beats/min) |

| 10 - 80 | Dose-dependent decrease | - |

| 10 | - | Increase from 10.2 ± 5.3 to 21.5 ± 5.6[3] |

Table 2: In Vivo Electrophysiological Effects of this compound in Rats

| Animal Model | Administration Route | Dose (mg/kg) | Primary Effect |

| Urethane-anesthetized rats | Intravenous | 1 to 20 | Protection against ventricular tachyarrhythmias[4] |

| Urethane-anesthetized rats | Intravenous | 10 to 20 | Prolongation of ventricular refractory periods[4] |

Note: Comprehensive in vivo dose-response data for blood pressure and heart rate in animal models remains limited in the publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the sympathomimetic effects of this compound.

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol outlines the procedure for measuring the effects of intravenously administered this compound on cardiovascular parameters in anesthetized rats.

3.1.1. Animal Preparation

-

Adult male Wistar rats (250-300g) are used.

-

Anesthesia is induced with urethane (B1682113) (1.25 g/kg, intraperitoneally).

-

The trachea is cannulated to ensure a patent airway.

-

The right jugular vein is cannulated for drug administration.

-

The left carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.

-

Body temperature is maintained at 37°C using a heating pad.

3.1.2. Drug Administration and Data Collection

-

A baseline period of at least 20 minutes is allowed for stabilization of cardiovascular parameters.

-

This compound is dissolved in sterile saline.

-

Increasing doses of this compound (e.g., 1, 5, 10, 20 mg/kg) are administered intravenously.

-

Blood pressure and heart rate are continuously recorded using a data acquisition system.

-

Data is analyzed to determine the dose-dependent effects on mean arterial pressure and heart rate.

Isolated Langendorff Perfused Rat Heart Preparation

This ex vivo protocol allows for the study of the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.

3.2.1. Heart Isolation and Perfusion

-

Rats are heparinized and then euthanized by cervical dislocation.

-

The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Retrograde perfusion is initiated with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

3.2.2. Measurement of Cardiac Function

-

A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.

-

Heart rate is determined from the ventricular pressure recordings.

-

Coronary flow is measured by collecting the effluent from the heart.

3.2.3. Experimental Protocol

-

The heart is allowed to stabilize for a 20-minute equilibration period.

-

This compound is added to the perfusion buffer at various concentrations.

-

Left ventricular developed pressure, heart rate, and coronary flow are recorded continuously.

Signaling Pathways and Mechanisms of Action

The sympathomimetic effects of this compound are a direct consequence of its ability to induce the release of norepinephrine from adrenergic nerve terminals.

Proposed Mechanism of Norepinephrine Release

While the precise molecular mechanism is not fully elucidated, it is understood that bethanidine, as a guanidinium compound, is taken up into the sympathetic neuron via the norepinephrine transporter (NET). Once inside the neuron, it is thought to displace norepinephrine from vesicular stores, leading to its release into the synaptic cleft.

Figure 1. Proposed mechanism of bethanidine-induced norepinephrine release.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for assessing the cardiovascular effects of bethanidine in an animal model.

Figure 2. Experimental workflow for in vivo cardiovascular assessment.

Discussion